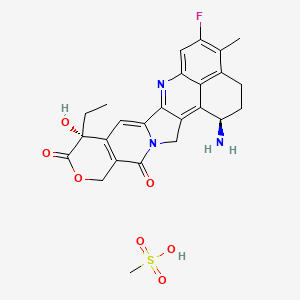
(1R,9R)-Exatecan mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9R)-Exatecan mesylate is a synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is primarily used in cancer research and treatment. It functions as a topoisomerase I inhibitor, interfering with DNA replication in cancer cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R)-Exatecan mesylate involves multiple steps, starting from camptothecin. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin structure.
Esterification: Formation of ester bonds to modify the hydroxylated camptothecin.
Mesylation: Introduction of the mesylate group to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,9R)-Exatecan mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties.
Scientific Research Applications
(1R,9R)-Exatecan mesylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying topoisomerase I inhibition.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and ovarian cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of (1R,9R)-Exatecan mesylate involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. The molecular targets include the topoisomerase I enzyme and the DNA replication machinery.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: Another camptothecin derivative used in cancer treatment.
Topotecan: A topoisomerase I inhibitor with similar mechanisms of action.
Camptothecin: The parent compound from which (1R,9R)-Exatecan mesylate is derived.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other camptothecin derivatives. Its potent antitumor activity and ability to overcome drug resistance make it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C25H26FN3O7S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(10R,23R)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m1./s1 |
InChI Key |
BICYDYDJHSBMFS-AKYVXKJQSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


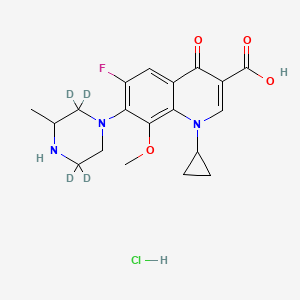
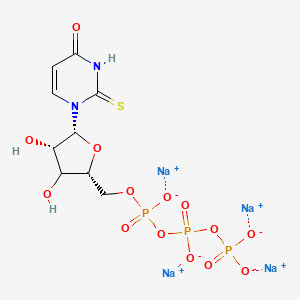
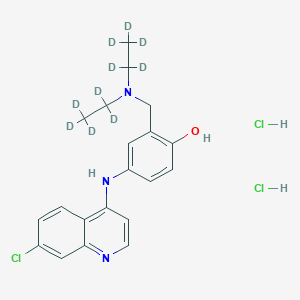
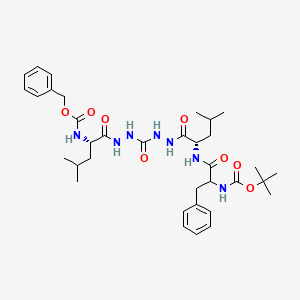
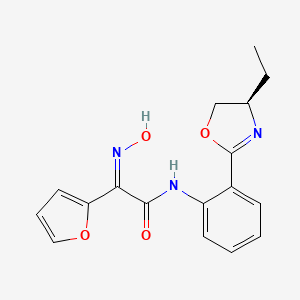
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
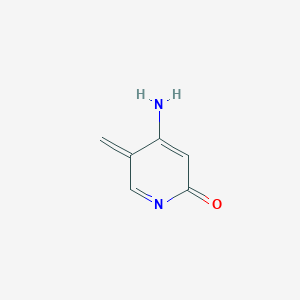
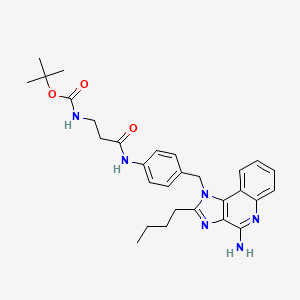
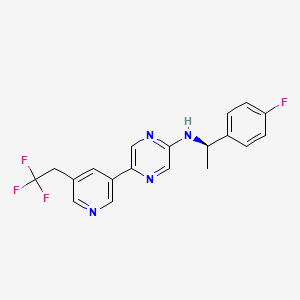
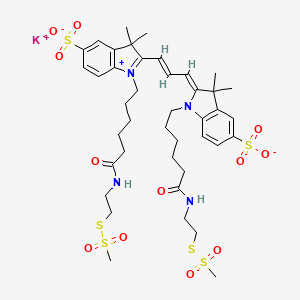

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
